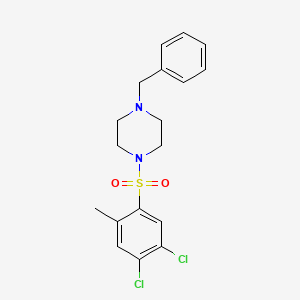![molecular formula C36H64N6O8 B604941 {2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester CAS No. 1807521-06-7](/img/structure/B604941.png)
{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
Vue d'ensemble
Description
The compound you’re asking about, “{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester”, is a complex organic molecule. It seems to contain multiple tert-butoxycarbonylamino-ethyl groups, which are commonly used in organic chemistry as protecting groups for amines .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds. This can be achieved using flow microreactor systems, which have been found to be more efficient, versatile, and sustainable compared to batch processes .Applications De Recherche Scientifique
Synthesis and Polymerization
- Research by Trollsås et al. (2000) describes the synthesis and polymerization of new cyclic esters containing protected functional groups such as hydroxyl, amino, and carboxyl. These esters are crucial in the field of macromolecular chemistry (Trollsås et al., 2000).
Directed Hydrogenation
- Smith et al. (2001) discuss the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters. This process is significant in organic chemistry, particularly in the selective synthesis of complex molecules (Smith et al., 2001).
Synthesis of Complex Molecules
- Farhanullah et al. (2009) and Brackmann et al. (2005) explore the synthesis of complex molecules using tert-butoxycarbonylamino as a key functional group. These studies contribute to medicinal chemistry and the development of new pharmaceuticals (Farhanullah et al., 2009), (Brackmann et al., 2005).
Vesicle Formation and Self-Assembly
- Xu et al. (2009) demonstrate the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, where tert-butoxycarbonylamino groups play a crucial role. This has implications for materials science and nanotechnology (Xu et al., 2009).
Photochemical Reactions
- Schultze (1973) investigates the photolysis of N-substituted O-alkylurethanes, including compounds with tert-butoxycarbonylamino groups. This study is relevant to the field of photochemistry (Schultze, 1973).
Mécanisme D'action
Target of Action
It is known that this compound is aPROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
Ph-Bis(C1-N-(C2-NH-Boc)2) operates as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by Ph-Bis(C1-N-(C2-NH-Boc)2) are related to the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By inducing the degradation of specific target proteins, Ph-Bis(C1-N-(C2-NH-Boc)2) can influence various cellular processes depending on the function of the target protein .
Result of Action
The result of the action of Ph-Bis(C1-N-(C2-NH-Boc)2) is the selective degradation of target proteins . This can lead to changes in cellular processes and potentially influence disease states, depending on the function of the degraded protein .
Analyse Biochimique
Biochemical Properties
Ph-Bis(C1-N-(C2-NH-Boc)2) plays a crucial role in biochemical reactions as a linker in PROTACs. It connects two different ligands: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound interacts with various enzymes, proteins, and other biomolecules involved in the ubiquitin-proteasome pathway, including E3 ubiquitin ligases and target proteins .
Cellular Effects
Ph-Bis(C1-N-(C2-NH-Boc)2) influences various cellular processes by mediating the degradation of specific target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism . By removing specific proteins, the compound can modulate signaling pathways, leading to changes in cellular responses and functions . For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ph-Bis(C1-N-(C2-NH-Boc)2) involves its role as a linker in PROTACs. The compound facilitates the binding of the target protein to the E3 ubiquitin ligase, leading to the ubiquitination of the target protein . This ubiquitination marks the protein for degradation by the proteasome . The binding interactions with biomolecules, such as the E3 ubiquitin ligase and the target protein, are critical for the compound’s function . Additionally, Ph-Bis(C1-N-(C2-NH-Boc)2) can influence gene expression by degrading transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ph-Bis(C1-N-(C2-NH-Boc)2) can change over time. The stability and degradation of the compound can impact its long-term effects on cellular function . Studies have shown that the compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained degradation of target proteins and prolonged cellular effects .
Dosage Effects in Animal Models
The effects of Ph-Bis(C1-N-(C2-NH-Boc)2) vary with different dosages in animal models. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and cellular toxicity . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Ph-Bis(C1-N-(C2-NH-Boc)2) is involved in metabolic pathways related to the ubiquitin-proteasome system. The compound interacts with enzymes and cofactors involved in protein ubiquitination and degradation . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The degradation of specific proteins can also influence metabolic pathways by altering the levels of key regulatory proteins .
Transport and Distribution
Within cells and tissues, Ph-Bis(C1-N-(C2-NH-Boc)2) is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The compound’s distribution within cells can determine its effectiveness in degrading target proteins in specific cellular compartments .
Subcellular Localization
Ph-Bis(C1-N-(C2-NH-Boc)2) exhibits subcellular localization that is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its ability to interact with target proteins and E3 ubiquitin ligases, facilitating efficient protein degradation . The subcellular localization of the compound can also influence its stability and degradation .
Propriétés
IUPAC Name |
tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDHCKPZHRECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
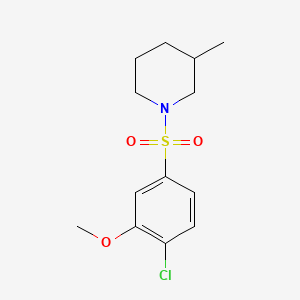
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)


![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)
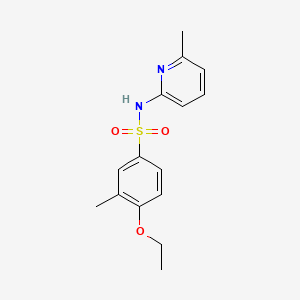
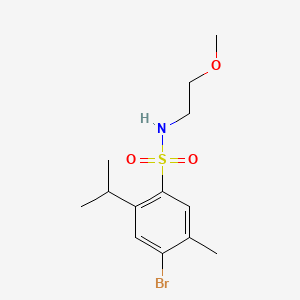
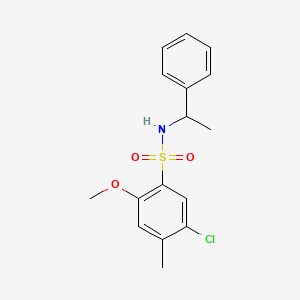
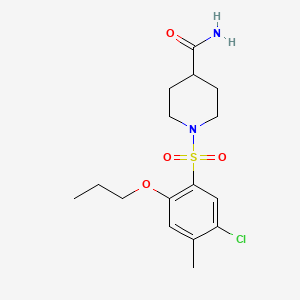
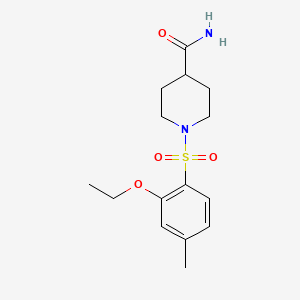
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)
